molecular formula C13H16N2O3 B2891311 methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate CAS No. 339018-14-3

methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate

Cat. No.: B2891311
CAS No.: 339018-14-3
M. Wt: 248.28 g/mol
InChI Key: XDMRXFSPCGQWHF-UHFFFAOYSA-N
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Description

Methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate is an organic compound characterized by its unique hydrazone structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydrazone functional group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Hydrazone Formation: : The synthesis typically begins with the reaction of 2,4-dimethylphenylhydrazine with an appropriate β-keto ester, such as methyl acetoacetate. This reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage.

    Reaction Conditions

    • Solvent: Ethanol
    • Temperature: Reflux
    • Time: 2-4 hours
  • Purification: : The crude product is purified by recrystallization from ethanol or by column chromatography, depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydrazone group can undergo oxidation to form the corresponding azo compound. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : The compound can be reduced to the corresponding hydrazine derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Azo compounds

    Reduction: Hydrazine derivatives

    Substitution: Substituted hydrazones

Scientific Research Applications

Chemistry

    Synthesis of Heterocycles: The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.

    Ligand Design: It can be used in the design of ligands for coordination chemistry, aiding in the development of new catalysts.

Biology and Medicine

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, targeting bacterial and fungal pathogens.

    Cancer Research: Some studies suggest that hydrazone derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells.

Industry

    Dye Precursors: The compound can be used in the synthesis of azo dyes, which are widely used in the textile industry.

    Polymer Additives: It may be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.

Mechanism of Action

The biological activity of methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate is often attributed to its ability to interact with cellular proteins and enzymes. The hydrazone group can form reversible covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z)-2-[2-(phenyl)hydrazin-1-ylidene]-3-oxobutanoate: Lacks the dimethyl substitution on the phenyl ring, which may affect its reactivity and biological activity.

    Ethyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its solubility and reactivity.

Uniqueness

The presence of the 2,4-dimethylphenyl group in methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

339018-14-3

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

methyl 2-[(2,4-dimethylphenyl)diazenyl]-3-hydroxybut-2-enoate

InChI

InChI=1S/C13H16N2O3/c1-8-5-6-11(9(2)7-8)14-15-12(10(3)16)13(17)18-4/h5-7,16H,1-4H3

InChI Key

XDMRXFSPCGQWHF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N=NC(=C(C)O)C(=O)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)N=NC(=C(C)O)C(=O)OC)C

solubility

not available

Origin of Product

United States

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